molecular formula C16H18N2O2 B8323845 6-[2-(2-Methyl-imidazole-1-yl)-ethoxy]-3,4-dihydro-2H-naphthalen-1-one

6-[2-(2-Methyl-imidazole-1-yl)-ethoxy]-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B8323845
M. Wt: 270.33 g/mol
InChI Key: UCYYNKFUPYDPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06133303

Procedure details

According to the method of Example 1, Step 2, 6-(β-chloroethoxy)-1-tetralone (0.208 g, 0.93 mmol) and 2-methylimidazole (0.137 g, 1.67 mmol) were reacted to provide the title compound (0.166 g, 66%) as a cream colored solid: CI-MS m/e 270 (M+), 271 (M+ +1); 1H-NMR (CDCl3): δ 7.94 (1H, d, J=8.0 Hz), 6.88 (2H, s), 6.72 (1H, dd, J=8.0 Hz, J=2.0 Hz), 6.60 (1H, d, J=2 Hz), 4.21 (4H, m), 2.85 (2H, t, J=6.0 Hz), 2.55 (2H, t, J=6.0 Hz), 2.41 (3H, s), 2.05 (2H, m).
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
0.137 g
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[C:11](=[O:15])[CH2:10][CH2:9][CH2:8]2.[CH3:16][C:17]1[NH:18][CH:19]=[CH:20][N:21]=1>>[CH3:16][C:17]1[N:18]([CH2:2][CH2:3][O:4][C:5]2[CH:6]=[C:7]3[C:12](=[CH:13][CH:14]=2)[C:11](=[O:15])[CH2:10][CH2:9][CH2:8]3)[CH:19]=[CH:20][N:21]=1

Inputs

Step One
Name
Quantity
0.208 g
Type
reactant
Smiles
ClCCOC=1C=C2CCCC(C2=CC1)=O
Step Two
Name
Quantity
0.137 g
Type
reactant
Smiles
CC=1NC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=CN1)CCOC=1C=C2CCCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.166 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.